2,3,4,4a-四氢-5H-茚并(1,2-C)哒嗪-3-酮

描述

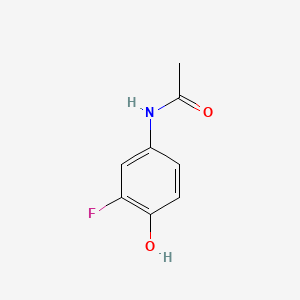

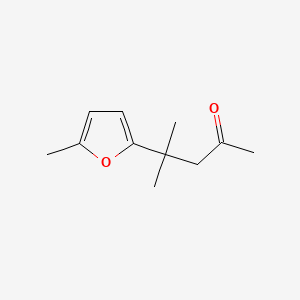

“2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one” is a chemical compound. It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate leads to the formation of indeno[1,2-c]pyridazine derivatives .科学研究应用

合成和生物学评价

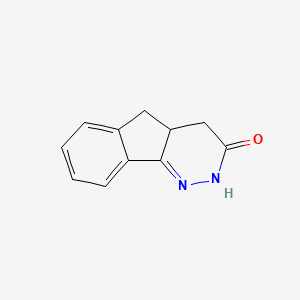

2,3,4,4a-四氢-5H-茚并(1,2-C)哒嗪-3-酮在科学研究中因其潜在的生物活性与化学性质而被探索。它已与其他刚性结构修饰一起合成和评估,以获得正性肌力作用,表现出与相关苯基哒嗪酮相当的有效作用 (Sircar 等人,1986)。这项研究强调了结构修饰在增强生物活性中的重要性。

抗高血压和抗血栓特性

对 2,3,4,4a-四氢-5H-茚并(1,2-C)哒嗪-3-酮衍生物的抗高血压和抗血栓特性的研究显示出巨大的潜力。这些化合物,特别是 7-氨基和 7-酰氨基取代衍生物,已显示出显着的抗高血压和抗血栓作用,使其成为治疗高血压和血栓形成的有希望的候选者 (Cignarella 等人,1986)。

电化学性质

已经研究了哒嗪-3-酮(包括与 2,3,4,4a-四氢-5H-茚并(1,2-C)哒嗪-3-酮相关的化合物)的电化学还原,结果表明第一个还原总是发生在 4,5-双键上。这项研究有助于理解哒嗪-3-酮的电化学行为,这对于它们在电子和光电子器件中的潜在应用至关重要 (Hazard 等人,1990)。

属性

IUPAC Name |

2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWKFPCTXSBEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)NN=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988822 | |

| Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one | |

CAS RN |

69099-74-7 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。